

Spectroscopic Characterization of 6-Bromo-1-fluoronaphthalen-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Bromo-1-fluoronaphthalen-2-OL

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Abstract

This technical guide provides a detailed overview of the expected spectroscopic properties of **6-Bromo-1-fluoronaphthalen-2-ol** (CAS No. 442150-49-4). Due to the limited availability of published experimental data for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally related compounds and established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining these spectra are also provided to guide researchers in their analytical workflows.

Introduction

6-Bromo-1-fluoronaphthalen-2-ol is a substituted naphthalene derivative with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring bromine, fluorine, and hydroxyl functional groups on a naphthalene core, suggests a unique electronic and steric profile that warrants thorough spectroscopic characterization. This guide serves as a resource for researchers seeking to identify and characterize this compound, providing a predictive framework for its spectral features.

Predicted Spectroscopic Data

While experimental spectra for **6-Bromo-1-fluoronaphthalen-2-ol** are not readily available in public databases, we can predict the key spectroscopic features based on data from analogous compounds such as 6-Bromo-2-naphthalenol and other substituted naphthalenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for **6-Bromo-1-fluoronaphthalen-2-ol** are summarized below.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)
OH	9.5 - 10.5	br s	-
H-3	7.2 - 7.4	d	J = 8.0 - 9.0
H-4	7.8 - 8.0	d	J = 8.0 - 9.0
H-5	7.9 - 8.1	d	J = 8.5 - 9.5
H-7	7.6 - 7.8	dd	J = 8.5 - 9.5, 1.5 - 2.5
H-8	7.4 - 7.6	d	J = 8.5 - 9.5

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon	Predicted Chemical Shift (ppm)
C-1	145 - 155 (d, $^1\text{J}_{\text{CF}} \approx 240\text{-}250$ Hz)
C-2	150 - 160
C-3	115 - 125
C-4	125 - 135
C-4a	120 - 130
C-5	125 - 135
C-6	115 - 125
C-7	130 - 140
C-8	120 - 130
C-8a	130 - 140

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200 - 3500	Broad, Medium	O-H stretch (phenolic)
3050 - 3100	Medium	Aromatic C-H stretch
1600 - 1620	Medium	Aromatic C=C stretch
1450 - 1550	Strong	Aromatic C=C stretch
1200 - 1300	Strong	C-O stretch (phenol)
1000 - 1100	Strong	C-F stretch
500 - 600	Medium	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
240/242	~100 / ~98	[M] ⁺ . (Molecular ion peak, bromine isotope pattern)
211/213	Variable	[M - CHO] ⁺ .
162	Variable	[M - Br] ⁺
133	Variable	[M - Br - CHO] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **6-Bromo-1-fluoronaphthalen-2-ol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- ¹H NMR Acquisition:
 - Use a 400 MHz or higher field NMR spectrometer.
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.

- Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

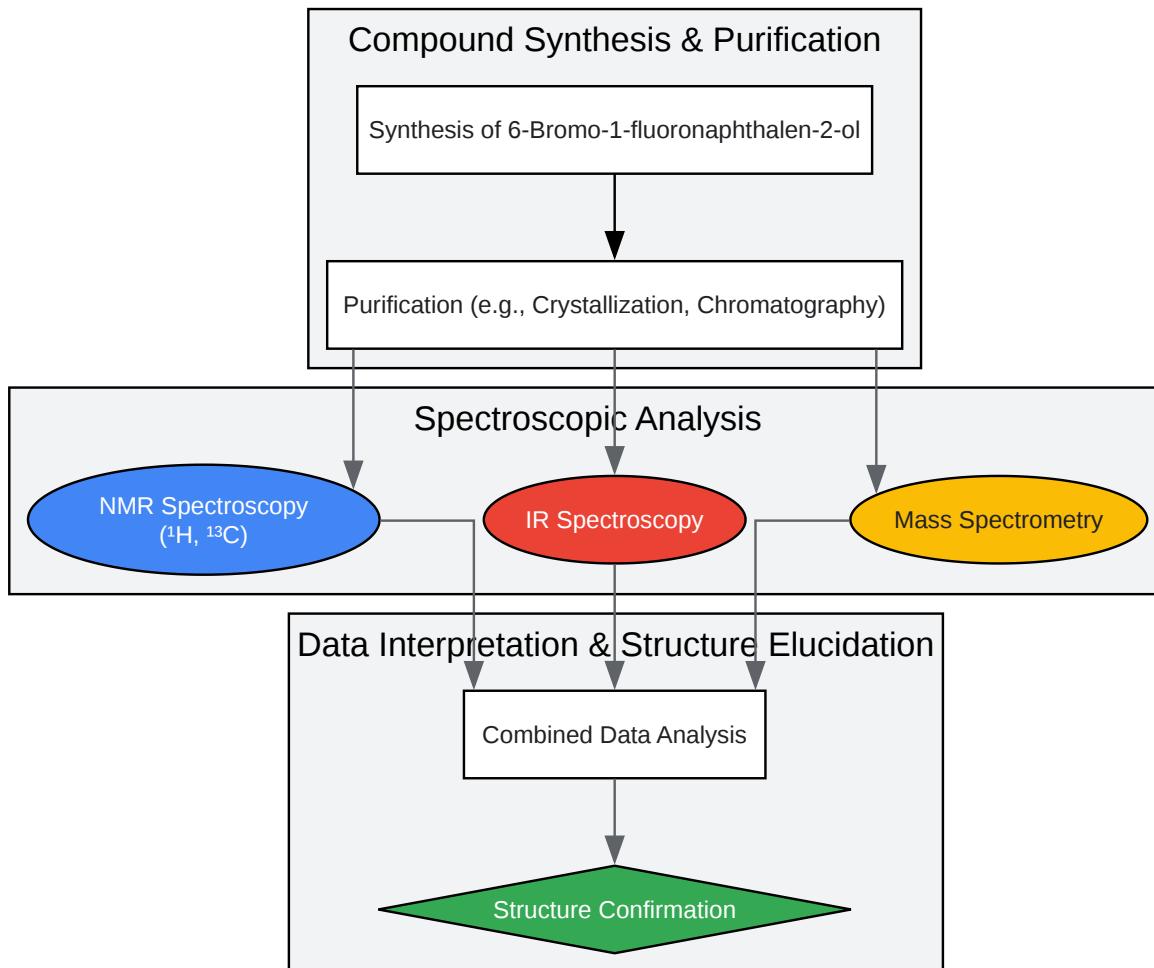
- Sample Preparation:
 - For solid samples, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the solid sample directly on the ATR crystal.
 - Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a thin disk.
- Data Acquisition:
 - Use a Fourier-Transform Infrared (FTIR) spectrometer.
 - Collect a background spectrum of the empty sample holder (or pure KBr pellet).
 - Collect the sample spectrum over a range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
- Data Analysis: Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **6-Bromo-1-fluoronaphthalen-2-ol**.



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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com